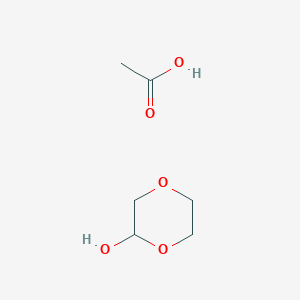
Acetic acid;1,4-dioxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,4-dioxan-2-ol is a compound that combines the properties of acetic acid and 1,4-dioxan-2-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the food industry as vinegar and in various chemical processes. 1,4-Dioxan-2-ol, on the other hand, is a derivative of 1,4-dioxane, a heterocyclic organic compound with the formula C₄H₈O₂. This compound is known for its solvent properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,4-dioxan-2-ol can be achieved through the reaction of 1,4-dioxane with acetic acid under specific conditions. One common method involves the use of Lewis acid catalysts such as benzoyl chloride or acetyl chloride to produce the 2-chloroethyl esters of benzoic acid and acetic acid . Another method involves the reaction of 1,4-dioxane with ethylene glycol and 1,2-dibromoethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production. Electrochemical oxidation processes have also been explored for the degradation and synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,4-dioxan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into simpler alcohols and ethers.
Substitution: The compound can undergo substitution reactions, particularly in the presence of halogens and other reactive groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Lewis acids: Such as benzoyl chloride and acetyl chloride.
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from the reactions of this compound include:
1,4-Dioxane-2-one: Formed through oxidation.
Various esters: Formed through esterification reactions with carboxylic acids.
Scientific Research Applications
Acetic acid;1,4-dioxan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;1,4-dioxan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, inhibiting the formation of peroxyl radicals and breaking oxidation chains . It also forms complexes with various metal ions and participates in catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A similar compound with solvent properties and used in various industrial applications.
Diethylene glycol: Another ether compound with similar solvent properties.
Ethylene glycol: A simpler glycol compound used in antifreeze and as a precursor for polymer production.
Uniqueness
Acetic acid;1,4-dioxan-2-ol is unique due to its combined properties of acetic acid and 1,4-dioxane. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Properties
CAS No. |
1743-23-3 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
acetic acid;1,4-dioxan-2-ol |
InChI |
InChI=1S/C4H8O3.C2H4O2/c5-4-3-6-1-2-7-4;1-2(3)4/h4-5H,1-3H2;1H3,(H,3,4) |
InChI Key |
SJJUBDAZCFWRRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1COC(CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)
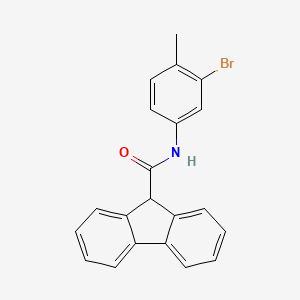

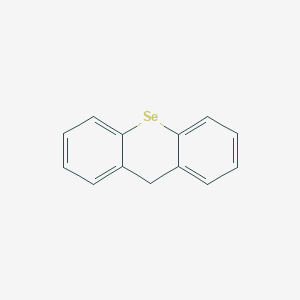

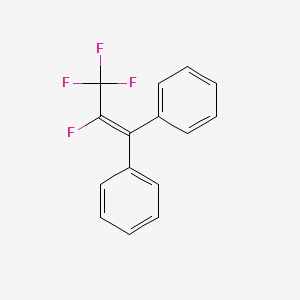
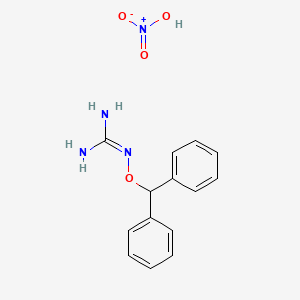
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)


![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
